![molecular formula C16H28Cl2N2O B1391294 [2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride CAS No. 1185299-54-0](/img/structure/B1391294.png)
[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride
Overview
Description
“[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride” is a chemical compound with the molecular weight of 335.32 . It is used for proteomics research .
Molecular Structure Analysis
The IUPAC name of this compound is N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]amine dihydrochloride . The InChI code is 1S/C16H26N2O.2ClH/c1-18-11-8-15(9-12-18)13-17-10-7-14-3-5-16(19-2)6-4-14;;/h3-6,15,17H,7-13H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.32 . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Mu-Opioid Receptor Biased Agonists
Oliceridine, a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, is highlighted for its potential in providing analgesic benefits while limiting related adverse effects. This selective activation is a significant area of research, indicating the development of novel analgesic therapies with reduced side effects (Urits et al., 2019).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) ligands, particularly those with specific pharmacophore arrangements, has shown significant potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, and central linker, highlighting the importance of molecular structure in therapeutic applications (Jůza et al., 2022).
Environmental Estrogens and Endocrine Disruptors
Methoxychlor, an environmental estrogen, and its metabolites are studied for their potential hazardous effects on development and reproduction. Understanding the metabolism and effects of such compounds can shed light on the environmental impact of related chemical structures (Cummings, 1997).
Chemical Warfare Agent Degradation Products
The formation, environmental fate, and toxicity of chemical warfare agent degradation products, including various mustard agents and nerve agents, are crucial for environmental and occupational health. This research area involves understanding the degradation pathways and toxicity profiles of hazardous chemicals (Munro et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-18-11-8-15(9-12-18)13-17-10-7-14-3-5-16(19-2)6-4-14;;/h3-6,15,17H,7-13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPZWROLTULTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCC2=CC=C(C=C2)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.